Alfuzosin is classified as a selective alpha-1 adrenergic antagonist. Its impurities, including Alfuzosin Impurity 1, are typically identified during the quality control processes of pharmaceutical manufacturing. The presence of impurities is regulated under guidelines set by organizations such as the International Conference on Harmonisation, which outlines acceptable levels for pharmaceutical impurities to ensure patient safety and drug efficacy .
The synthesis of alfuzosin hydrochloride involves several chemical reactions that can lead to various impurities, including Alfuzosin Impurity 1. Common methods include:
The synthesis typically follows a multi-step process involving reaction conditions that need to be closely monitored to minimize impurity formation.
Alfuzosin Impurity 1 has a molecular structure that is closely related to alfuzosin itself but differs in specific functional groups or stereochemistry. The exact structural formula of Alfuzosin Impurity 1 is often determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
These characteristics highlight how slight variations in molecular structure can lead to significant differences in chemical properties and biological activity.
The formation of Alfuzosin Impurity 1 typically occurs during the synthesis of alfuzosin hydrochloride through side reactions or degradation pathways. Key reactions include:
Monitoring these reactions during production is critical for maintaining drug quality.
Alfuzosin works by selectively blocking alpha-1 adrenergic receptors in the smooth muscle of the prostate and bladder neck, leading to relaxation of these muscles and improved urinary flow. The presence of impurities such as Alfuzosin Impurity 1 may alter this mechanism slightly, potentially affecting drug efficacy or safety profiles.
Data suggests that while minor impurities may not significantly impact therapeutic action, higher concentrations could lead to unintended pharmacological effects.
The physical properties of Alfuzosin Impurity 1 include:
Chemical properties include stability under various pH conditions and susceptibility to oxidation or hydrolysis, which are critical for storage and handling.
Alfuzosin Impurity 1 is chemically designated as 6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine hydrochloride (IUPAC name). Its molecular formula is C₁₂H₁₆N₄O₂·HCl (free base: C₁₂H₁₇N₄O₂⁺), with a molecular weight of 284.75 g/mol (free base: 248.29 g/mol) [1] [3]. This compound represents the truncated quinazoline core of alfuzosin, lacking the tetrahydrofuran carboxamide side chain. Key identifiers include:
Table 1: Identifier Summary
Property | Value |
---|---|
CAS Number | 19216-68-3 |
Synonyms | Alfuzosin Impurity D; 6,7-Dimethoxy-N²,N²-dimethylquinazoline-2,4-diamine hydrochloride |
Molecular Formula | C₁₂H₁₇ClN₄O₂ (salt) |
SMILES | COc1cc2nc(nc(N)c2cc1OC)N(C)C |
InChI Key | YTNKWDJILNVLGX-UHFFFAOYSA-N |
The impurity features a dimethoxyquinazoline-diamine scaffold with an N-methyl group, confirmed via spectroscopic and chromatographic methods. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data verify the absence of alfuzosin’s propyl-tetrahydrofuran carboxamide chain. The British Pharmacopoeia reference standard (BP847) provides a validated spectral library for comparative analysis [2] [8]. Stability studies demonstrate that this impurity forms under hydrolytic stress conditions, confirming its identity as a degradation product [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7